molecular formula C19H21N3O6S2 B278681 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No. B278681
M. Wt: 451.5 g/mol
InChI Key: NCWDTXFZDWTFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, also known as DASA-58, is a small molecule drug that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and medicine. In

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide leads to the activation of various signaling pathways that promote cell death in cancer cells and reduce inflammation in other cell types.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its potency and specificity as a GSK-3β inhibitor. It has been found to be effective at inhibiting this enzyme at concentrations as low as 10 nM. Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to be highly selective for GSK-3β, with minimal off-target effects on other kinases. However, one of the limitations of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential applications of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in the treatment of neurodegenerative diseases, as well as other conditions such as diabetes and cardiovascular disease. Finally, there is a need for more research to explore the safety and efficacy of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in human clinical trials.

Synthesis Methods

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the reaction of 4-[(diethylamino)sulfonyl]aniline with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Molecular Formula

C19H21N3O6S2

Molecular Weight

451.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H21N3O6S2/c1-3-21(4-2)29(25,26)15-11-9-14(10-12-15)20-18(23)13-22-19(24)16-7-5-6-8-17(16)30(22,27)28/h5-12H,3-4,13H2,1-2H3,(H,20,23)

InChI Key

NCWDTXFZDWTFMW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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